The synthesis of IMD-0560 involves multiple steps, typically starting from readily available chemical precursors. While specific proprietary methods may vary, the general approach includes:
Parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity.
The molecular structure of IMD-0560 can be described by its chemical formula and its molecular weight of approximately 319.39 g/mol. The compound features:
The three-dimensional conformation allows for optimal interaction with the active site of IKKβ, facilitating effective inhibition.
IMD-0560 primarily acts through its inhibition of IKKβ, which is involved in the phosphorylation of IκB proteins. This action leads to the degradation of IκB and subsequent nuclear translocation of NF-κB, a transcription factor that regulates various genes involved in inflammation and cancer progression. Key reactions include:
These reactions are critical in mitigating tumor invasion and promoting apoptosis in cancer cells.
The mechanism of action for IMD-0560 involves several steps:
This multi-faceted approach underscores the therapeutic potential of IMD-0560 in managing diseases characterized by excessive NF-κB activity.
IMD-0560 exhibits several notable physical and chemical properties:
These properties influence formulation strategies for potential therapeutic applications.
IMD-0560 has shown promise in several scientific applications:
The diverse applications highlight IMD-0560's potential as a versatile therapeutic agent targeting critical pathways involved in disease progression.
IMD-0560 (N-[2,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide) is a selective ATP-competitive inhibitor targeting the IκB kinase β (IKKβ) subunit. Its design leveraged molecular modeling of aspirin's interaction with IKKβ, optimizing steric and electronic properties for enhanced binding affinity [3] [9]. The compound occupies the ATP-binding cleft of IKKβ, forming critical hydrogen bonds with residues in the catalytic kinase domain (KD), particularly through its benzamide moiety. This binding stabilizes the kinase in an inactive conformation, preventing phosphorylation at activation loop residues Ser177 and Ser181—a prerequisite for IKK complex activation [1] [9]. Structural analyses confirm that IMD-0560 exhibits >50-fold selectivity for IKKβ over IKKα due to subtle differences in their ATP-binding pockets, such as the hydrophobic gatekeeper region (Val29 in IKKβ vs. Ile25 in IKKα) [9].
Table 1: Key Interactions Between IMD-0560 and IKKβ
IMD-0560 Chemical Group | IKKβ Residue | Interaction Type | Functional Consequence |
---|---|---|---|
2-hydroxybenzamide | Cys99 | Hydrogen bonding | Stabilizes inactive kinase conformation |
Trifluoromethylphenyl | Val29 | Hydrophobic | Enhances binding specificity |
Bromo substituent | Leu21 | Van der Waals | Contributes to steric occlusion of ATP |
IMD-0560 blocks TNFα-induced IκBα phosphorylation at Ser32/Ser36 by inhibiting IKKβ kinase activity. In oral squamous cell carcinoma (OSCC) cells (HSC-2, Ca9-22, SCCVII), pretreatment with IMD-0560 (1–10 μM) reduced IκBα degradation by 70–90%, as quantified by immunoblotting [3] [5]. Consequently, NF-κB p65 nuclear translocation was suppressed, confirmed by immunofluorescence and subcellular fractionation assays. This inhibition prevented the formation of transcriptionally active nuclear p65 dimers, disrupting downstream gene expression [3].
IMD-0560 (10 μM) reduced TNFα-driven NF-κB transcriptional activity by 85% in luciferase reporter assays using OSCC cells [3]. Chromatin immunoprecipitation (ChIP) analyses further demonstrated diminished p65 binding to promoter regions of target genes, including IL-6, COX-2, and Bcl-xL [5]. This comprehensive suppression occurs within 30 minutes post-treatment, confirming IMD-0560's rapid disruption of the canonical NF-κB cascade [3].
In a murine OSCC bone invasion model, IMD-0560 (3–5 mg/kg, 3x/week) downregulated receptor activator of NF-κB ligand (RANKL) expression in both SCCVII tumor cells and stromal osteoblastic cells. Immunohistochemistry revealed a 60% reduction in RANKL-positive cells at the tumor-bone interface compared to controls [3] [5]. This dual suppression disrupted RANKL-RANK signaling, reducing osteoclast differentiation and bone resorption. TRAP staining of mandibular bone sections showed a dose-dependent decrease in osteoclast numbers (90% reduction at 5 mg/kg) [3]. The compound's efficacy parallels mechanisms observed with RANKL-derived peptides (e.g., MHP1-AcN), which also target RANK/TNFR1 crosstalk [10].
IMD-0560 inhibited matrix metalloproteinase-9 (MMP-9) at transcriptional, translational, and enzymatic levels. In OSCC cells:
Table 2: IMD-0560 Effects on MMP-9 in OSCC Models
Experimental Metric | Treatment Group | Reduction vs. Control | Mechanistic Insight |
---|---|---|---|
MMP-9 gelatinase activity | IMD-0560 + TNFα | 80% | Direct enzyme inhibition |
MMP-9 gene expression | IMD-0560 + TNFα | 75% | Blocked p65 DNA binding |
Tumor cell invasion (Matrigel) | IMD-0560 + TNFα | 90% | Impaired ECM degradation |
The suppression of MMP-9 is critical given its role in degrading type IV collagen and facilitating tumor metastasis. Similar MMP-9 downregulation was observed with natural IKKβ inhibitors (e.g., sesquiterpenoids) and all-trans retinoic acid, though through distinct pathways [4] [8].
IMD-0560 exemplifies structure-guided IKKβ inhibition with multi-faceted anti-tumor actions. By precisely targeting the IKKβ kinase domain, it disrupts NF-κB-driven inflammation, osteoclastogenesis, and matrix remodeling—key pathological processes in bone-invasive cancers.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7